1-Methyl-5-oxopyrrolidine-3-carboxamide

Description

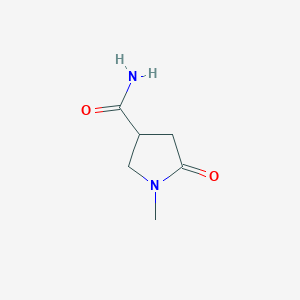

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNQKOAFGDBANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337277 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-16-7 | |

| Record name | 1-methyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 5 Oxopyrrolidine 3 Carboxamide and Its Derivatives

Established Synthetic Routes to the Pyrrolidine-3-carboxamide (B1289381) Core

The foundational step in synthesizing 1-methyl-5-oxopyrrolidine-3-carboxamide and its derivatives is the construction of the pyrrolidine-3-carboxamide core. This is typically achieved through cyclization reactions to form the five-membered ring, followed by functionalization to introduce the necessary substituents.

Cyclization Reactions and Precursors

The formation of the 5-oxopyrrolidine-3-carboxylic acid framework is a key preliminary step. A common and effective method involves the reaction of itaconic acid with an appropriate amine. For instance, the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as a versatile intermediate for further transformations. mdpi.com This cyclization process establishes the core heterocyclic structure that is central to the target molecule.

Another approach involves the Michael addition reaction. Organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net These methods provide control over the stereochemistry of the resulting pyrrolidine (B122466) ring.

Functionalization of the Pyrrolidine Ring System

Once the pyrrolidine ring is formed, further functionalization is often necessary to introduce the desired chemical moieties. The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its three-dimensional structure and the ability to introduce various substituents. vulcanchem.com Functionalization can occur at different positions of the ring, allowing for a wide range of derivatives.

Methods for functionalization include:

1,3-Dipolar Cycloadditions: This is a classical method for preparing five-membered heterocycles, including pyrrolidines. The reaction between an azomethine ylide and an alkene is a powerful tool for constructing substituted pyrrolidine rings. vulcanchem.comnih.gov

Michael Addition Reactions: As mentioned earlier, these reactions are crucial for forming the pyrrolidine core and can also be used to introduce substituents at the C3 and C4 positions. researchgate.netresearchgate.net

Multicomponent Reactions: These reactions offer an efficient way to synthesize complex pyrrolidine derivatives in a single step from three or more starting materials. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound requires the introduction of a methyl group at the N1 position and a carboxamide group at the C3 position.

Methylation Strategies at the N1 Position

The introduction of a methyl group at the N1 position of the pyrrolidinone ring can be achieved through direct alkylation. While specific examples for 5-oxopyrrolidine-3-carboxamide (B176796) are not extensively detailed, a common industrial route for the synthesis of the analogous 1-ethyl-5-oxopyrrolidine-3-carboxamide (B2365675) involves the alkylation of 5-oxopyrrolidine-3-carboxamide with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. This suggests that a similar strategy using a methylating agent, such as methyl iodide, would be effective for the synthesis of the N-methyl analog.

Another viable route involves the N-methylation of pyroglutamic acid (5-oxoproline) derivatives. Facile, one-step methods have been described for the preparation of methyl N-methylpyroglutamate from pyroglutamic acid. This N-methylated ester can then serve as a key intermediate for the introduction of the carboxamide functionality.

Introduction of the Carboxamide Functionality at the C3 Position

The carboxamide group at the C3 position is typically introduced by converting the corresponding carboxylic acid or its ester derivative.

Starting from 1-methyl-5-oxopyrrolidine-3-carboxylic acid, standard amidation procedures can be employed. This involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia.

Alternatively, if the synthesis proceeds through the methyl ester, methyl 1-methyl-5-oxopyrrolidine-3-carboxylate, the carboxamide can be formed by direct aminolysis with ammonia. This reaction typically requires heating to drive the conversion of the ester to the amide.

Derivatization and Structural Modification Strategies

Once this compound is synthesized, it can be further modified to create a library of derivatives. These modifications can be targeted at various positions of the molecule to explore structure-activity relationships.

Common derivatization strategies for related 5-oxopyrrolidine-3-carboxylic acid systems include:

Modification of the C3-carboxamide: The primary amide can be converted to secondary or tertiary amides by reaction with various amines.

Functionalization of the Pyrrolidine Ring: If other functional groups are present on the ring, they can be manipulated. For example, a hydroxyl group could be oxidized to a ketone or converted to other functional groups.

Reactions involving the Lactam Carbonyl: The carbonyl group of the lactam can potentially undergo reactions, although it is generally less reactive than a typical ketone.

These synthetic and derivatization strategies provide a versatile toolkit for the preparation of this compound and a diverse range of its analogs for further scientific investigation.

Table of Synthetic Intermediates and Reagents

| Compound Name | Role in Synthesis |

|---|---|

| Itaconic acid | Precursor for pyrrolidinone ring formation |

| N-(4-aminophenyl)acetamide | Amine precursor for cyclization |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Intermediate |

| 5-oxopyrrolidine-3-carboxamide | Precursor for N-alkylation |

| Methyl iodide | Methylating agent |

| Potassium carbonate | Base for alkylation |

| Pyroglutamic acid | Precursor for N-methylated derivatives |

| Methyl N-methylpyroglutamate | Intermediate ester |

| 1-methyl-5-oxopyrrolidine-3-carboxylic acid | Key intermediate |

| Ammonia | Reagent for carboxamide formation |

Synthesis of Hydrazide Derivatives

A pivotal intermediate in the diversification of the this compound scaffold is the corresponding hydrazide. This derivative serves as a versatile building block for the construction of numerous heterocyclic systems. The standard and efficient method for preparing these hydrazides involves the hydrazinolysis of a corresponding ester precursor.

Typically, the synthesis begins with the esterification of the 5-oxopyrrolidine-3-carboxylic acid core. For instance, 1-aryl-5-oxopyrrolidine-3-carboxylic acids are converted to their methyl esters, such as methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, by treatment with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.gov This methyl ester is then reacted with hydrazine (B178648) hydrate. nih.gov The reaction is commonly carried out in a protic solvent, such as propan-2-ol, at reflux temperature to drive the conversion to the desired 1-(substituted)-5-oxopyrrolidine-3-carbohydrazide. nih.govrsc.org This transformation is generally high-yielding and provides the hydrazide as a stable, crystalline solid, ready for subsequent reactions. nih.gov

The general synthetic pathway is illustrated by the conversion of methyl esters to their corresponding hydrazides, a crucial step for further functionalization.

| Precursor Ester | Reagent | Solvent | Condition | Product |

| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine Hydrate | - | Hydrazinolysis | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide orgsyn.org |

| Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine Monohydrate | Propan-2-ol | Reflux | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide nih.gov |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine Hydrate | Propan-2-ol | Reflux | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide rsc.org |

Formation of Azole and Azine Moieties

The hydrazide derivatives of this compound are instrumental in the synthesis of various azole and azine heterocycles. These reactions typically involve the condensation of the hydrazide with diketones or other suitable reagents to form five- or six-membered rings.

For example, the reaction of a 1-substituted-5-oxopyrrolidine-3-carbohydrazide with pentane-2,4-dione in the presence of an acid catalyst like hydrochloric acid leads to the formation of a 3,5-dimethyl-1H-pyrazol-1-yl moiety attached to the carbonyl group of the pyrrolidinone core. orgsyn.orgresearchgate.net Similarly, condensation with hexane-2,5-dione, often catalyzed by glacial acetic acid, yields the corresponding N-(2,5-dimethyl-1H-pyrrol-1-yl)carboxamide derivative. rsc.orgorgsyn.org

Furthermore, the hydrazide can be converted into thiosemicarbazide (B42300) or semicarbazide (B1199961) intermediates by reacting with isothiocyanates or isocyanates, respectively. beilstein-journals.orgnih.gov These intermediates can then undergo alkaline cyclization, for instance using aqueous sodium hydroxide, to form five-membered heterocycles like 1,2,4-triazolethiones and 1,2,4-triazolones. nih.gov Acid-catalyzed condensation of related carbothioamide precursors can also yield thiadiazole rings. rsc.org Six-membered azine rings, such as 1,2,4-triazines, can be synthesized by reacting the acid hydrazide with a 1,2-dicarbonyl compound in refluxing acetic acid with an excess of ammonium (B1175870) acetate. researchgate.net

| Hydrazide Derivative | Reagent | Catalyst | Product Moiety |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Hydrochloric Acid | 3,5-Dimethyl-1H-pyrazole orgsyn.org |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | Acetic Acid | 2,5-Dimethyl-1H-pyrrole orgsyn.org |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Indoline-2,3-dione | - | Isatin-derived hydrazone nih.gov |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Phenyl isothiocyanate | - | Phenylhydrazine-1-carbothioamide (precursor to triazole) nih.gov |

Introduction of Aryl and Heteroaryl Substituents

Aryl and heteroaryl substituents can be incorporated into the this compound structure at various positions, primarily at the N-1 position of the pyrrolidinone ring or as part of a side chain attached at the C-3 position.

The most direct method for introducing an N-aryl substituent is during the initial ring formation. This is accomplished by reacting an appropriately substituted aromatic amine, such as N-(4-aminophenyl)acetamide or o-aminophenol, with itaconic acid in refluxing water. nih.govorgsyn.org This reaction directly yields the 1-aryl-5-oxopyrrolidine-3-carboxylic acid, which serves as the primary scaffold for further derivatization. nih.govorgsyn.org

Further introduction of aryl and heteroaryl groups is commonly achieved via the carbohydrazide (B1668358) intermediate. Condensation of the hydrazide with a wide range of aromatic and heteroaromatic aldehydes (e.g., thiophene-2-carbaldehyde) in refluxing propan-2-ol produces a variety of N'-substituted hydrazones, effectively attaching diverse aryl and heteroaryl moieties to the C-3 position via an azomethine linkage. nih.govresearchgate.net

Another strategy involves the direct condensation of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid with substituted benzene-1,2-diamines. This reaction, typically carried out in 6 M hydrochloric acid at reflux, results in the formation of a benzimidazole (B57391) ring fused to the pyrrolidinone core, creating a more complex heterocyclic system. nih.gov

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of substituted 5-oxopyrrolidine-3-carboxamides is crucial for accessing enantiomerically pure compounds. While specific methods for this compound are not extensively detailed, general asymmetric strategies for constructing the chiral pyrrolidinone core are applicable to its derivatives.

One prominent approach is the use of organocatalytic enantioselective Michael addition reactions. rsc.org This method can be employed to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are direct precursors to the target carboxamides. rsc.org For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization, can yield the desired chiral pyrrolidinone ring with high enantiomeric excess. rsc.org

Another strategy involves diastereoselective radical additions to α-methylene-γ-lactams. beilstein-journals.org This allows for the stereocontrolled introduction of substituents at the C-4 position of the pyrrolidinone ring. By starting with a chiral precursor, such as a derivative of a commercially available chiral amino acid like (S)-phenylglycinol, it is possible to synthesize chiral pyroglutamic acid derivatives. beilstein-journals.org Pyroglutamic acid itself is a widely utilized chiral synthon for the asymmetric synthesis of various bioactive molecules, and its derivatives serve as templates for creating new chiral centers with high diastereoselectivity. researchgate.net These established principles of asymmetric synthesis provide a framework for the stereoselective construction of chiral analogues of this compound.

Analytical and Characterization Techniques in Synthesis

The successful synthesis of this compound derivatives is contingent upon rigorous analytical and characterization techniques to confirm the chemical structure, establish purity, and ensure the desired product has been obtained. A combination of spectroscopic and chromatographic methods is routinely employed for this purpose.

Spectroscopic Methods (NMR, IR, HRMS) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular framework. In ¹H NMR spectra of 5-oxopyrrolidine-3-carboxylic acid derivatives, characteristic signals for the pyrrolidinone ring protons are observed, typically as multiplets for the COCH₂, CH, and NCH₂ groups. beilstein-journals.orgnih.gov For example, the protons of the COCH₂ group often appear as a multiplet in the range of δ 2.5-2.9 ppm, the CH proton as a multiplet around δ 3.2-3.5 ppm, and the NCH₂ protons as a multiplet between δ 3.7-4.1 ppm. beilstein-journals.orgnih.gov The formation of specific derivatives, such as a 3,5-dimethylpyrazole, is confirmed by the appearance of new singlets corresponding to the pyrazole (B372694) ring proton and the two new methyl groups. beilstein-journals.org In ¹³C NMR spectra, the carbonyl carbons of the pyrrolidinone ring and the carboxamide or carboxylic acid group give distinct signals, typically above 170 ppm. rsc.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The presence of one or more strong absorption bands in the region of 1630-1740 cm⁻¹ is indicative of the carbonyl (C=O) groups of the lactam and the carboxamide/acid functions. researchgate.net The N-H and O-H stretching vibrations, if present, are observed as broad bands in the higher frequency region (3100-3500 cm⁻¹). beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass-to-charge ratio (m/z) data, which is used to confirm the elemental composition of the synthesized molecule. The experimentally determined mass is compared to the calculated mass for the proposed structure, with a close match providing strong evidence for the compound's identity. rsc.org

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for monitoring the progress of reactions, purifying the final products, and assessing their purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. researchgate.net It is also used to determine the appropriate solvent system for column chromatography and to get a preliminary indication of product purity. researchgate.net

Column Chromatography : For purification, flash column chromatography is often employed to separate the desired compound from unreacted starting materials, by-products, and other impurities. This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption.

Following purification, techniques like recrystallization are also commonly used to obtain highly pure crystalline solids. The purity of the final compound is often confirmed by a sharp melting point and the absence of impurity signals in the NMR spectra.

Biological Activity and Pharmacological Profiles of 1 Methyl 5 Oxopyrrolidine 3 Carboxamide Derivatives

Enzyme Inhibition Studies

The 5-oxopyrrolidine core has been identified as a valuable pharmacophore in the design of enzyme inhibitors. Studies have explored derivatives for their ability to interact with and inhibit various classes of enzymes, with a particular focus on kinases involved in cell signaling pathways.

While direct studies on 1-methyl-5-oxopyrrolidine-3-carboxamide derivatives as STAT3 inhibitors are limited, research into structurally analogous compounds has revealed significant potential for multi-kinase inhibition. A series of novel hydrazones featuring a 5-oxopyrrolidine moiety, specifically 5-oxopyrrolidine-3-carbohydrazides , have been synthesized and evaluated for their anticancer properties. vu.ltvu.lt Molecular docking studies on the most active compounds from this series suggested they may function as multikinase inhibitors. vu.lt

Notably, the 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF . vu.ltvu.lt The calculated binding affinity values for this derivative were -11.174 kcal/mol for SRC and -11.471 kcal/mol for BRAF, indicating a strong potential for simultaneous inhibition. vu.lt These findings highlight the potential of the 5-oxopyrrolidine scaffold in designing inhibitors that can target multiple nodes in cancer-related signaling pathways.

The anticancer activity of these derivatives was evaluated against several human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). vu.ltvu.lt Certain derivatives, such as the 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives, showed high cytotoxicity in both 2D and 3D cell culture assays. vu.lt

Receptor Modulation and Antagonism

The this compound scaffold has been successfully utilized to develop potent antagonists for specific G protein-coupled receptors, demonstrating its utility in modulating cell signaling processes involved in immunology and virology.

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a key target for antiviral therapies. High-throughput screening identified a lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide , as a CCR5 antagonist with an IC₅₀ value of 1.9 μM.

To enhance this initial potency, a series of 5-oxopyrrolidine-3-carboxamide (B176796) derivatives were synthesized and evaluated for their CCR5 binding affinity. Structure-activity relationship (SAR) studies revealed that specific modifications significantly improved inhibitory activity. Introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group proved to be particularly effective strategies.

These optimized derivatives demonstrated substantially lower IC₅₀ values, indicating a marked increase in potency. For instance, compounds with the 3,4-dichloro substitution on the central phenyl ring achieved IC₅₀ values as low as 0.050 μM. The derivative featuring a 1-benzyl group in place of the 1-methyl group showed an IC₅₀ of 0.038 μM. These compounds also effectively inhibited HIV-1 envelope-mediated membrane fusion, confirming their mechanism of action as entry inhibitors.

| Compound | Modification | CCR5 Binding Affinity (IC₅₀) | HIV-1 Fusion Inhibition (IC₅₀) |

|---|---|---|---|

| Lead Compound | Base structure | 1.9 μM | Not reported |

| Derivative 10i | 3,4-dichloro substitution on central phenyl ring | 0.057 μM | 0.44 μM |

| Derivative 11b | 3,4-dichloro substitution on central phenyl ring | 0.050 μM | 0.19 μM |

| Derivative 12e | 1-benzyl group replaces 1-methyl group | 0.038 μM | 0.49 μM |

Currently, there is no significant research available detailing the binding interactions of this compound derivatives with other receptors.

Antiproliferative and Anticancer Activity

The core structure of 5-oxopyrrolidine has been the foundation for the development of numerous derivatives exhibiting potent antiproliferative and anticancer properties. By modifying the substituents on the pyrrolidine (B122466) ring, researchers have synthesized compounds with significant cytotoxicity against various cancer cell lines, the ability to impede cell migration, and efficacy in advanced cell culture models.

Derivatives of 5-oxopyrrolidine-3-carboxamide have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The specific substitutions on the core scaffold play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed potent anticancer activity against the A549 human lung adenocarcinoma cell line. nih.gov Within this series, compounds bearing a free amino group, obtained after deacetylation, exhibited the most promising activity. nih.gov Specifically, hydrazone derivatives with 5-nitrofuran and 5-nitrothiophene substitutions were highly effective. nih.gov

In another study, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were tested against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines. researchgate.net Hydrazone-containing compounds were identified as the most cytotoxic agents, with one derivative, 9f , bearing an N'-(4-methylbenzylidene) moiety, being the most potent against both PPC1 and A375 cells. researchgate.net

Furthermore, a series based on a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold was evaluated against human pancreatic carcinoma (Panc-1) and MDA-MB-231 cell lines. A hydrazone derivative, 5k , which contains a 5-nitrothien-2-yl substitution, was found to be the most active, with EC₅₀ values of 7.3 µM against MDA-MB-231 and 10.2 µM against Panc-1. researchgate.net

The table below summarizes the cytotoxic activities of selected 5-oxopyrrolidine-3-carboxamide derivatives in various cancer cell lines.

| Cell Line | Cancer Type | Derivative Series | Most Active Compounds | Observed Effect |

| A549 | Lung Adenocarcinoma | 1-(4-acetamidophenyl) derivatives | Hydrazones 18-22 | Potent reduction in cell viability at 100 µM. nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1-(2,4-difluorophenyl) derivatives | 7b, 9c, 9e, 9f, 10 | Moderate cytotoxic activity. researchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4-(dimethylaminophenyl) derivatives | Hydrazone 5k | EC₅₀ = 7.3 µM. researchgate.net |

| Panc-1 | Pancreatic Carcinoma | 4-(dimethylaminophenyl) derivatives | Hydrazone 5k | EC₅₀ = 10.2 µM. researchgate.net |

| PPC1 | Prostate Adenocarcinoma | 1-(2,4-difluorophenyl) derivatives | Hydrazone 9f | Identified as the most cytotoxic compound in the series. researchgate.net |

| A375 | Melanoma | 1-(2,4-difluorophenyl) derivatives | Hydrazone 9f | Identified as the most cytotoxic compound in the series. researchgate.net |

| IGR39 | Melanoma | 1-(diphenylamino) derivatives | 4, 6, 8, 12 | Strongest effects, reducing cell viability to between 0.2% and 11.3%. nih.gov |

While the cytotoxic effects of 5-oxopyrrolidine derivatives are well-documented, detailed investigations into their specific mechanisms of action are still emerging. Current research suggests that these compounds may function by interfering with key cellular signaling pathways essential for cancer cell survival and proliferation.

One promising avenue of action is the inhibition of protein kinases. nih.gov The 5-oxopyrrolidine-3-carbohydrazide (B1650037) structure shares key pharmacophoric features with known kinase inhibitors, which are crucial regulators of cellular pathways involved in cancer development and metastasis. nih.gov For example, derivatives have been evaluated for their potential to inhibit kinases such as ACK1, VEGFR2, and CDK5, which are known to be involved in the progression of breast and pancreatic cancers. nih.gov The established differences in cytotoxicity of some derivatives compared to standard kinase inhibitors like Sunitinib suggest potential variations in their mechanism of action, warranting further investigation to develop compounds specific for different tumor types. nih.gov

Although direct evidence of apoptosis induction for many this compound derivatives is limited in the current literature, this remains a primary suspected mechanism for many cytotoxic agents. Apoptosis, or programmed cell death, is a critical process that is often deregulated in cancer. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. researchgate.net Future studies are needed to elucidate whether these compounds trigger apoptosis and to identify the specific molecular targets and pathways involved, such as the modulation of pro- and anti-apoptotic proteins or the activation of caspases.

The effect of 5-oxopyrrolidine-3-carboxamide derivatives on cancer cell migration, a critical step in metastasis, has been investigated using methods like the wound healing assay. This assay assesses the ability of cells to migrate and close an artificial "wound" created in a cell monolayer.

Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed a notable impact on cell migration. Within this series, a hydrazone derivative, 9e , which features an N'-(4-bromobenzylidene) moiety, showed the most significant inhibitory effect on the migration of melanoma (A375), prostate cancer (PPC1), and triple-negative breast cancer (MDA-MB-231) cells. researchgate.net

Conversely, not all derivatives from this class exhibit anti-migratory properties. A series of hydrazones, azoles, and azines developed from a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold did not demonstrate any significant inhibitory effect on the migration of Panc-1 or MDA-MB-231 cell lines in a wound-healing assay. researchgate.net These contrasting findings underscore the importance of the specific chemical structure of each derivative in determining its biological activity profile.

To better mimic the complex environment of solid tumors, researchers have evaluated 5-oxopyrrolidine derivatives using three-dimensional (3D) cell culture models, such as tumor spheroids, in addition to traditional two-dimensional (2D) monolayer cultures.

In studies involving 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the hydrazone 9f was identified as the most cytotoxic compound not only in 2D cultures but also in 3D spheroid models of prostate adenocarcinoma (PPC1) and melanoma (A375). researchgate.net This compound effectively reduced the viability of cells within the spheroids, demonstrating its potential to penetrate and act on more complex tumor structures. researchgate.net

Similarly, derivatives of 4-dimethylaminophenyl-5-oxopyrrolidine were tested on both Panc-1 and MDA-MB-231 spheroids. These compounds were generally more active in the MDA-MB-231 3D cultures. researchgate.net One derivative, 3d , which incorporates a 5-methylbenzimidazole (B147155) fragment, was particularly effective at inhibiting the growth of Panc-1 spheroids and also reduced cell viability in MDA-MB-231 spheroids. researchgate.net These findings highlight the efficacy of certain derivatives in more physiologically relevant tumor models.

Antimicrobial and Antiviral Properties

In addition to their anticancer potential, derivatives of the 5-oxopyrrolidine scaffold have been explored for their ability to combat microbial pathogens.

Several series of 5-oxopyrrolidine-3-carboxamide derivatives have shown promising antibacterial activity, with effectiveness varying based on their chemical structure and the type of bacteria.

A study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated notable efficacy against several Gram-positive bacteria, including Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative bacterium Escherichia coli. nih.gov Hydrazone derivatives within this series were particularly potent. One compound containing a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime (B34974) against most of the tested strains. nih.gov Another hydrazone with a benzylidene moiety showed very strong inhibition of S. aureus (MIC of 3.9 µg/mL), which was superior to cefuroxime (MIC of 7.8 µg/mL). nih.gov

In contrast, a different series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives displayed more selective activity. nih.gov The derivative 21 , which bears a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Gram-positive Staphylococcus aureus strains. nih.gov However, this series of compounds showed no significant activity when screened against the Gram-negative pathogens tested (MIC > 64 µg/mL). nih.gov Some weak activity was noted against Gram-negative anaerobic bacteria. nih.gov

These results indicate that the 5-oxopyrrolidine scaffold is a promising framework for developing new antibacterial agents, particularly those targeting challenging Gram-positive pathogens. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for a representative compound against various bacterial strains.

| Bacterial Strain | Gram Type | Derivative Series | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1-(2-hydroxy-5-methylphenyl) | Benzylidene hydrazone | 3.9 |

| Listeria monocytogenes | Gram-positive | 1-(2-hydroxy-5-methylphenyl) | 5-nitrothienyl hydrazone | 3.9 |

| Escherichia coli | Gram-negative | 1-(2-hydroxy-5-methylphenyl) | 5-nitrothienyl hydrazone | 15.6 |

| Multidrug-resistant S. aureus | Gram-positive | 1-(4-acetamidophenyl) | 21 (5-nitrothiophene) | 4 |

| E. coli | Gram-negative | 1-(4-acetamidophenyl) | 21 (5-nitrothiophene) | >64 |

Antifungal Activity

Derivatives of the 5-oxopyrrolidine structure have shown promising antifungal properties. Specifically, hydrazone derivatives incorporating the 5-oxopyrrolidine scaffold have demonstrated significant efficacy against various fungal strains. Research has indicated that these compounds exhibit high minimum inhibitory concentrations (MIC) against Candida tenuis and Aspergillus niger. mdpi.com For instance, certain hydrazones surpassed the activity of the conventional antifungal agent Nystatin, showcasing MIC values as low as 0.9–1.9 µg/mL against C. tenuis and A. niger, compared to Nystatin's MIC of 7.8 and 15.6 µg/mL, respectively. mdpi.com

While direct studies on this compound derivatives are limited, research on structurally related compounds provides valuable insights. For example, a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Several of these compounds displayed moderate to good inhibition, with some showing over 50% inhibition of G. zeae at a concentration of 100 µg/mL, outperforming the commercial fungicides carboxin (B1668433) and boscalid. mdpi.com

Table 1: Antifungal Activity of 5-Oxopyrrolidine Hydrazone Derivatives

| Fungus | Test Compound MIC (µg/mL) | Nystatin MIC (µg/mL) |

|---|---|---|

| Candida tenuis VKM Y-70 | 0.9–1.9 | 7.8 |

| Aspergillus niger VKM F-1119 | 0.9–1.9 | 15.6 |

Antiviral Activity (e.g., Anti-HIV-1)

A significant area of investigation for this compound derivatives has been their potential as anti-HIV-1 agents. A novel lead compound, N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified as a potent CCR5 antagonist through high-throughput screening. mdpi.com The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry into host cells, making its antagonism a key strategy for antiviral therapy.

The initial lead compound demonstrated an IC50 value of 1.9 μM in a CCR5 binding assay. mdpi.com Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of 5-oxopyrrolidine-3-carboxamides with improved affinity. Key modifications included the introduction of 3,4-dichloro substituents on the central phenyl ring, which resulted in compounds with IC50 values as low as 0.050 μM. mdpi.com Another effective modification was the replacement of the 1-methyl group on the 5-oxopyrrolidine moiety with a 1-benzyl group, leading to a derivative with an IC50 of 0.038 μM. mdpi.com These potent CCR5 antagonists also effectively inhibited HIV-1 envelope-mediated membrane fusion, with IC50 values in the sub-micromolar range. mdpi.com

Table 2: Anti-HIV-1 Activity of 5-Oxopyrrolidine-3-carboxamide Derivatives

| Compound | Modification | CCR5 Binding IC50 (µM) | HIV-1 Fusion Inhibition IC50 (µM) |

|---|---|---|---|

| Lead Compound | - | 1.9 | - |

| Derivative 10i | 3,4-dichloro substitution | 0.057 | 0.44 |

| Derivative 11b | 3,4-dichloro substitution | 0.050 | 0.19 |

| Derivative 12e | 1-benzyl substitution | 0.038 | 0.49 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolidinone derivatives has been explored through their ability to modulate key inflammatory enzymes. While direct evidence for this compound is still emerging, studies on related structures, such as ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes. mdpi.com These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for the synthesis of prostaglandins.

In vitro assays revealed that a pivalate-based Michael product of a pyrrolidinone derivative exhibited inhibitory activity against both COX-1 and COX-2, with IC50 values of 314 µg/mL and 130 µg/mL, respectively. mdpi.com This suggests a degree of selectivity towards COX-2, which is often the target for anti-inflammatory drugs due to its upregulation during inflammation. Furthermore, the compound also showed inhibitory potential against 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway, with an IC50 of 105 µg/mL. mdpi.com

Modulation of Inflammatory Pathways

The anti-inflammatory effects of various compounds are often mediated through the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB transcription factor plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). oatext.comnih.gov

While direct studies linking this compound derivatives to NF-κB inhibition are not yet prevalent, the broader class of carboxamides has been investigated for such properties. For instance, certain curcumin (B1669340) analogs containing a piperidone core, which shares some structural similarities with the pyrrolidinone ring, have been shown to be potent inhibitors of the NF-κB signaling pathway. nih.gov These compounds were found to inhibit LPS-induced NF-κB DNA binding and the nuclear translocation of NF-κB, leading to a reduction in the expression of TNF-α, IL-1β, and IL-6. nih.gov This suggests that the carboxamide functionality within a heterocyclic scaffold could be a key pharmacophore for modulating inflammatory pathways.

Antioxidant Activity

Several derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant properties. These studies often employ methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay to determine antioxidant capacity.

In one study, a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized. mdpi.com Several of these compounds exhibited potent antioxidant activity. For example, a derivative containing a 1,3,4-oxadiazole (B1194373) moiety at the 3-position of the 5-oxopyrrolidine ring showed 1.5 times higher antioxidant activity than the well-known antioxidant ascorbic acid in the DPPH assay. mdpi.com Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, demonstrated 1.35 times higher antioxidant activity than vitamin C. mdpi.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Table 3: Antioxidant Activity of 5-Oxopyrrolidine Derivatives

| Compound | Assay | Result |

|---|---|---|

| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.5 times higher activity than ascorbic acid |

| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | DPPH Radical Scavenging | 1.35 times higher activity than vitamin C |

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | ABTS Radical Cation Scavenging | One derivative showed 2.5 times better antioxidant capacity than ascorbic acid and butylated hydroxyanisole |

Structure Activity Relationship Sar and Computational Studies

Design Principles for Modulating Biological Activity

The nature and position of substituents on the 5-oxopyrrolidine framework and its associated aromatic rings play a critical role in determining the compound's biological efficacy.

Electron-Withdrawing and Donating Groups: Research has consistently shown that the electronic properties of substituents significantly impact the activity of 5-oxopyrrolidine derivatives.

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as nitro (-NO₂) groups, has been linked to enhanced antimicrobial and anticancer activity. For instance, a derivative bearing a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.comresearchgate.net Similarly, another study found that a hydrazone derivative with a 5-nitrothien-2-yl fragment exhibited potent antibacterial effects. nih.gov The high antioxidant activity was observed in a derivative containing a p-nitrophenyl fragment, further underscoring the positive influence of the nitro group. mdpi.com

Electron-Donating Groups (EDGs): The effect of EDGs is more varied. Some studies have shown that certain EDGs can contribute positively to biological activity. For example, compounds with a dimethylamino- group, a strong EDG, were among the most active in a series of aromatic hydrazones tested for anticancer properties. mdpi.com Conversely, the presence of di- and trimethoxy substitutions on the phenyl ring led to a significant loss of anticancer activity, suggesting that the position and bulk of EDGs are crucial factors. mdpi.com

Halogenation: The incorporation of halogen atoms (e.g., chlorine, bromine) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity.

In studies on 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, compounds containing chloro- and bromo- substituents in the aromatic ring were identified as having notable anticancer activity. mdpi.com

Another investigation into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that incorporating a 3,5-dichloro-2-hydroxyphenyl substituent resulted in a striking increase in anticancer activity in an A549 human pulmonary cancer cell culture model. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of 5-oxopyrrolidine derivatives.

| Substituent Group | Example(s) | Electronic Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Nitro | -NO₂ | Strong Electron-Withdrawing | Enhanced antimicrobial, anticancer, and antioxidant activity | mdpi.comresearchgate.netnih.gov |

| Halogen (Chloro) | -Cl | Electron-Withdrawing | Increased anticancer activity | mdpi.comnih.gov |

| Halogen (Bromo) | -Br | Electron-Withdrawing | Increased anticancer activity | mdpi.com |

| Dimethylamino | -N(CH₃)₂ | Strong Electron-Donating | Increased anticancer activity | mdpi.com |

| Methoxy | -OCH₃ | Electron-Donating | Significant loss of anticancer activity (di- and trimethoxy) | mdpi.com |

| Phenyl | -C₆H₅ | Aromatic | Significantly higher antioxidant activity compared to S-alkyl substituents | mdpi.com |

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a biological target. For molecules with flexible side chains, such as 1-Methyl-5-oxopyrrolidine-3-carboxamide, conformational analysis is crucial. The orientation of the carboxamide side chain, defined by specific torsion angles (e.g., chi angles), dictates how the molecule presents its functional groups for interaction. nih.gov

Studies on similar structures have shown that the side chains of residues like aspartate and asparagine, which share the carboxamide feature, adopt preferred conformations upon binding to cations. The most populated state for the χ1 torsion angle is often the gauche form (around -60° or +60°), while the trans state (around 180°) is also common. The specific conformation adopted can be influenced by interactions with other nearby residues, which can force the torsion angle into a less commonly observed state. This highlights that a molecule's final, biologically active conformation is a result of both its intrinsic structural preferences and the specific environment of the protein binding pocket. nih.gov

Ligand-Protein Interaction Analysis

To understand the mechanism of action at a molecular level, computational techniques are employed to simulate and analyze the interaction between the ligand (the drug molecule) and its protein target.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov The process involves placing the ligand into the protein's binding site in various possible conformations and scoring them based on factors like electrostatic and van der Waals interactions. This technique helps to generate a static snapshot of the most likely binding mode. mdpi.comsamipubco.com

Molecular Dynamics (MD) Simulations take this analysis a step further by providing a dynamic view of the ligand-protein complex over time. utupub.finih.gov Starting from the docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over nanoseconds or even microseconds. frontiersin.org This creates a high-resolution "movie" at the atomic level, which can be used to:

Assess the stability of the predicted binding pose. nih.gov

Observe conformational changes in both the ligand and the protein upon binding.

Identify key interactions, such as persistent hydrogen bonds, that stabilize the complex.

Through docking and MD simulations, researchers can identify the specific amino acid residues within the protein's binding site that are crucial for ligand recognition and activity. For example, in studies of related heterocyclic inhibitors, specific residues like Asn535 were found to play a critical role in stabilizing the inhibitor through hydrogen bonding. nih.govresearchgate.net

These analyses can pinpoint the exact nature of the interactions, which may include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the carboxamide) and acceptors (like the carbonyl oxygen of the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets of the protein.

Ionic Bonds: Formed between charged groups on the ligand and oppositely charged residues in the protein.

One study on 5-oxopyrrolidine derivatives designed as BACE-1 inhibitors found that a key aryl appendage, introduced via C(sp³)–H activation, made critical interactions within the S2' subsite of the enzyme, demonstrating the importance of targeting specific sub-pockets for high-affinity binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can estimate the activity of new, yet-to-be-synthesized molecules. researchgate.net

The typical workflow for developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves several steps:

Data Set Preparation: A series of compounds with a common structural scaffold and known biological activities (e.g., IC₅₀ values) is collected. nih.gov

Molecular Alignment: The compounds are structurally aligned based on a common substructure.

Descriptor Calculation: Molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated around the aligned molecules. These fields serve as the independent variables (descriptors).

Model Generation: Statistical methods are used to build a regression model that correlates the variations in the molecular fields with the variations in biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The output of a QSAR study is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. These maps provide invaluable guidance for the design of new derivatives with improved potency. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

Predictive modeling in drug discovery utilizes computational techniques to establish a quantitative relationship between the chemical structure of a compound and its biological activity. mdpi.com These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the activity of novel, unsynthesized compounds, thus streamlining the drug development process. mdpi.comnih.gov

The development of such models involves machine learning algorithms and statistical methods to correlate molecular descriptors (physicochemical properties and structural features) with experimental bioactivity data. nih.govnih.gov For a series of compounds like the 5-oxopyrrolidine-3-carboxamide (B176796) derivatives, a typical QSAR study would involve:

Data Collection: Gathering a dataset of derivatives with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values).

Descriptor Calculation: Computing various molecular descriptors for each compound, which can include electronic, steric, and hydrophobic parameters.

Model Building: Using machine learning algorithms such as Support Vector Machine (SVM), Random Forest, or Gradient Boosting to create a mathematical model that links the descriptors to the observed activity. mdpi.comnih.gov

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its reliability. mdpi.com

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of their development are well-established. For instance, computational analyses of various carboxamide derivatives often employ molecular docking and molecular dynamics (MD) simulations to predict binding affinities and interaction modes with biological targets. nih.govnih.gov These computational studies provide insights that are foundational for building robust predictive models. The goal is to create models that can accurately predict the potency of new derivatives before they are synthesized, saving significant time and resources. nih.gov

Correlation of Structural Features with Efficacy

SAR studies on derivatives of the this compound scaffold have revealed critical insights into how specific structural modifications impact biological efficacy. Research has focused on modifying various parts of the molecule, including the N-methyl group of the pyrrolidine (B122466) ring and the substituents on the carboxamide's N-phenyl group, to enhance activity against different biological targets.

Modifications for CCR5 Antagonism:

A key area of investigation has been the development of these compounds as CCR5 antagonists for anti-HIV-1 therapy. nih.gov A lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, was identified with an IC₅₀ value of 1.9 μM. nih.gov Subsequent modifications led to significant improvements in binding affinity.

Substitution on the N-phenyl ring: Introducing 3,4-dichloro substituents to the central phenyl ring dramatically increased potency. nih.gov

Modification of the N-methyl group: Replacing the 1-methyl group on the 5-oxopyrrolidine moiety with a larger 1-benzyl group also proved to be highly effective for improving CCR5 affinity. nih.gov

These findings indicate that both the electronic properties of the N-phenyl ring and the steric bulk at the N1 position of the pyrrolidine ring are crucial determinants of CCR5 antagonism. The table below summarizes the effects of these modifications.

| Compound | Modification | CCR5 Binding IC₅₀ (μM) | HIV-1 Fusion IC₅₀ (μM) |

| 1 | Lead Compound (1-methyl, unsubstituted N-phenyl) | 1.9 | - |

| 10i | 1-methyl, 3,4-dichloro N-phenyl | 0.057 | 0.44 |

| 11b | 1-methyl, 3,4-dichloro N-phenyl | 0.050 | 0.19 |

| 12e | 1-benzyl, unsubstituted N-phenyl | 0.038 | 0.49 |

Data sourced from PubMed. nih.gov

Modifications for Anticancer and Antimicrobial Activity:

The 5-oxopyrrolidine core has also been explored for anticancer and antimicrobial applications. Studies have shown that the nature of the substituent at the N1 position of the pyrrolidinone ring and modifications to the carboxamide side chain are critical for these activities.

Heterocyclic Moieties: The introduction of heterocyclic fragments, such as pyrrole (B145914) or benzimidazole (B57391), to the carboxamide side chain has been shown to yield compounds with potent anticancer activity against cell lines like A549 (human lung carcinoma). mdpi.commdpi.com

Substituents on the N-aryl group: In a series of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, substitutions on the phenyl ring significantly influenced antimicrobial and anticancer effects. For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed high anticancer activity. mdpi.com Similarly, hydrazone derivatives bearing a 5-nitrothien-2-yl moiety demonstrated promising activity against multidrug-resistant fungi. mdpi.com

The structure-activity relationship study of various hydrazone derivatives revealed that compounds with heterocyclic fragments generally exhibit higher anticancer activity compared to those with simple aromatic moieties. mdpi.com

| Compound Class | Structural Feature | Observed Biological Activity |

| Hydrazones | Aromatic moieties with dimethylamino-, chloro-, and bromo- substituents | Moderate anticancer activity |

| Hydrazones | Heterocyclic fragments (e.g., 5-nitrothien-2-yl) | Potent anticancer and antifungal activity mdpi.commdpi.com |

| Benzimidazoles | 5-fluoro-benzimidazole with 3,5-dichloro-2-hydroxyphenyl substituent | High anticancer activity mdpi.com |

These studies collectively demonstrate that the this compound scaffold is highly adaptable. By systematically modifying its peripheral chemical groups, researchers can fine-tune its biological activity for various therapeutic targets, guided by SAR principles and computational predictions.

Future Research Directions and Therapeutic Potential

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

The process of refining a biologically active lead compound is a cornerstone of drug discovery, aiming to improve its therapeutic properties. scbt.comthermofisher.com For derivatives of 1-methyl-5-oxopyrrolidine-3-carboxamide, optimization strategies focus on enhancing potency, selectivity, and pharmacokinetic characteristics. scbt.com

A key strategy involves extensive Structure-Activity Relationship (SAR) studies, which systematically alter the chemical structure to observe the effects on biological activity. ontosight.aimdpi.com For instance, research on a lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, identified as a CCR5 antagonist, demonstrated that specific modifications could significantly boost affinity. rsc.org Introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group with a 1-benzyl group proved effective in improving CCR5 binding affinity. rsc.org

This systematic approach of chemical modification and analog design allows researchers to fine-tune the molecule's interaction with its biological target, thereby increasing efficacy and minimizing off-target effects. scbt.comacs.org Further optimization of derivatives could lead to compounds with superior performance in treating conditions like HIV-1. rsc.org

Table 1: SAR Insights for CCR5 Antagonist Optimization rsc.org

| Modification | Example Compound | IC50 (µM) for CCR5 Binding |

|---|---|---|

| Lead Compound | N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | 1.9 |

| 3,4-dichloro substitution | Compound 11b | 0.050 |

| 1-benzyl group substitution | Compound 12e | 0.038 |

Exploration of Novel Biological Targets and Pathways

Derivatives of the 5-oxopyrrolidine core have shown promise against a variety of biological targets, indicating a broad therapeutic potential that warrants further investigation. biosynth.commdpi.comresearchgate.net

Initial high-throughput screening identified a this compound derivative as a CCR5 antagonist, which is a critical target for anti-HIV-1 therapy. rsc.org The compound was shown to inhibit HIV-1 envelope-mediated membrane fusion, confirming its mechanism of action. rsc.org

Beyond viral targets, recent studies have synthesized and evaluated libraries of related 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for other activities. These investigations revealed potent antibacterial activity against various pathogens, including drug-resistant strains of Staphylococcus aureus. biosynth.commdpi.commdpi.com Some derivatives also demonstrated significant anticancer activity against human lung adenocarcinoma cells (A549). mdpi.comresearchgate.net These findings suggest that the 5-oxopyrrolidine scaffold can be tailored to interact with diverse biological targets, opening up avenues for developing novel treatments for infectious diseases and cancer. biosynth.commdpi.com Further research is needed to elucidate the specific enzymes, receptors, or pathways these compounds modulate to exert their antimicrobial and anticancer effects. biosynth.commdpi.comresearchgate.net

Development of this compound Derivatives as Multi-targeting Agents

Given that most diseases are multifactorial, therapies that can modulate multiple targets simultaneously are gaining significant interest. chemuniverse.com Developing derivatives of this compound as multi-targeting agents could offer synergistic effects and a reduced potential for drug resistance. chemuniverse.com

The core scaffold has already demonstrated activity against distinct targets like the viral CCR5 receptor and various bacterial and cancer-related targets. rsc.orgmdpi.com This inherent versatility makes it an attractive starting point for designing dual-target or multi-target inhibitors. For example, by integrating different pharmacophores into a single molecule built on the this compound framework, it may be possible to create agents that simultaneously inhibit viral entry and a key host factor, or target both cancer cell proliferation and angiogenesis. Research into 5-methyl-2-carboxamidepyrrole-based molecules has already yielded dual inhibitors of mPGES-1 and sEH, two key enzymes in inflammation and cancer, highlighting the feasibility of this approach within related chemical spaces. mdpi.com

Translational Research and Preclinical Development Considerations

Translating promising laboratory findings into clinically viable treatments requires rigorous preclinical evaluation. This phase focuses on bridging the gap between in vitro activity and in vivo efficacy and safety.

In Vitro/In Vivo Correlation Studies

Establishing a strong in vitro-in vivo correlation (IVIVC) is crucial for predicting a drug's performance in the human body based on laboratory data. rsc.org For this compound derivatives, this involves correlating in vitro potency, such as the IC50 against a specific enzyme or cell line, with in vivo pharmacokinetic and pharmacodynamic responses in animal models. researchgate.netrsc.org For instance, the potent in vitro anticancer activity observed in A549 human lung adenocarcinoma cells for certain 5-oxopyrrolidine derivatives would need to be replicated in animal tumor models to validate their therapeutic potential. researchgate.net Successful IVIVC can streamline the development process, helping to select the most promising candidates for further testing. rsc.org

Metabolic Stability and ADMET Profiling

A compound's journey through the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early assessment of these parameters is critical to avoid late-stage failures in drug development. Metabolic stability, or the compound's susceptibility to being broken down by enzymes, is a key determinant of its half-life and bioavailability. wikipedia.orgontosight.ai In vitro assays using liver microsomes or hepatocytes are employed to predict in vivo metabolic clearance. nih.gov

A comprehensive ADMET profile also evaluates factors like intestinal absorption, protein binding, and potential toxicities. For example, in vitro cytotoxicity studies on non-cancerous human small airway epithelial cells have been conducted for some 5-oxopyrrolidine derivatives to assess their selectivity and potential for toxicity. researchgate.net Optimizing the ADMET profile alongside efficacy is a critical balancing act in the preclinical development of any new therapeutic agent based on the this compound scaffold. wikipedia.org

Potential Applications in Advanced Materials and Polymer Chemistry

While the primary focus of research on this compound has been medicinal, its core structure, a substituted lactam (a cyclic amide), suggests potential applications in materials science. Lactams are well-known monomers for the synthesis of polyamides through a process called ring-opening polymerization (ROP). biosynth.comresearchgate.netchemuniverse.com

The 2-pyrrolidone ring within the this compound structure could potentially undergo ROP to form novel functionalized polyamides. biosynth.com The presence of the N-methyl and the C3-carboxamide groups would act as side chains along the polymer backbone, imparting specific properties to the resulting material. These functional groups could influence solubility, thermal stability, mechanical strength, and adhesive properties. rsc.org

Polymers derived from related pyrrolidone monomers, such as polyvinylpyrrolidone (B124986) (PNVP), are valued for their biocompatibility and are used extensively in biomedical applications, including drug delivery systems and tissue engineering. rsc.orgnih.gov By extension, polymers synthesized from this compound could be explored for similar advanced applications, where the specific side chains might offer unique advantages in creating specialized hydrogels, coatings, or adhesives. rsc.orgwikipedia.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-5-oxopyrrolidine-3-carboxamide derivatives?

A key approach involves diastereoselective synthesis via neutralization reactions of diastereohomogeneous dimethyl glutamate hydrochlorides. This method yields substituted 5-oxopyrrolidine carboxylates with high stereochemical control . Alternatively, condensation reactions between arylidene hydrazides and succinic anhydride in refluxing p-xylene can form 5-oxopyrrolidine-3-carboxylic acid derivatives, though yields may vary depending on substituents .

Q. What analytical techniques confirm the structure and purity of this compound?

- X-ray crystallography : Resolves stereochemistry and molecular conformation, as demonstrated in studies of ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate .

- HPLC : Used to verify purity (≥95–98%) and assess retention times under gradient elution conditions .

- NMR spectroscopy : Confirms regioselectivity and functional group integration, particularly for distinguishing between keto-enol tautomers or stereoisomers .

Q. How is the purity of synthesized this compound assessed?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Purity thresholds ≥95% are typical for research-grade compounds, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in 5-oxopyrrolidine carboxamide synthesis?

Diastereoselectivity depends on reaction conditions (solvent, temperature) and precursor stereochemistry. For example, neutralization of (2R*,3R*)-glutamate hydrochlorides in aqueous NaOH yields (2R*,3R*)-diastereomers with >90% selectivity. Chiral auxiliaries or catalysts (e.g., organocatalysts) may further enhance enantiomeric excess .

Q. What strategies address contradictions in pharmacological data for 5-oxopyrrolidine derivatives?

Discrepancies in bioactivity often arise from substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies are critical. For instance, modifying the aryl/pyridyl group at position 3 alters binding affinity to target enzymes, as shown in kinase inhibition assays . Additionally, comparative pharmacokinetic studies (e.g., metabolic stability via liver microsomes) can clarify divergent in vivo results .

Q. How can multi-step synthesis yields of 5-oxopyrrolidine carboxamides be improved?

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerates key steps like cyclization .

- Purification : Flash chromatography with silica gel or preparative HPLC reduces byproduct contamination .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in condensation reactions .

Q. What computational tools aid in predicting the reactivity of 5-oxopyrrolidine derivatives?

Density functional theory (DFT) calculations model transition states for cyclization steps, while molecular docking predicts binding modes to biological targets (e.g., kinases or GPCRs). These methods guide rational design of derivatives with improved selectivity .

Methodological Notes

- Stereochemical analysis : Always correlate NMR coupling constants (e.g., ) with X-ray data to assign configurations unambiguously .

- Data reproducibility : Replicate synthesis under inert atmospheres (N₂/Ar) to minimize oxidation side reactions .

- Contradiction resolution : Cross-validate HPLC purity data with mass spectrometry (HRMS) to detect trace impurities affecting bioassay results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.